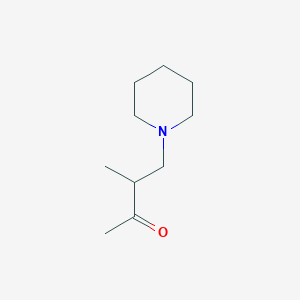

N-acetyl-N-methylcarbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbamoyl chlorides, in general, has been studied extensively. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This provides an economical and efficient route to many compounds of interest .Chemical Reactions Analysis

Carbamoyl chlorides, including N-methylcarbamoyl chloride, can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization .Scientific Research Applications

Metabolite of Harmful Volatile Organic Compounds

“N-acetyl-N-methylcarbamoyl chloride” is a metabolite of N,N-dimethylformamide and methyl isocyanate, which are volatile organic compounds that are harmful to humans . These compounds can cause liver damage and damage the lining of the respiratory tract, increasing the risk of chronic obstructive pulmonary disease and asthma .

Biomarker for Tobacco Smoke Exposure

Methylcarbamoyl mercapturic acid (MCAMA), a urinary metabolite of “N-acetyl-N-methylcarbamoyl chloride”, is used as a biomarker for tobacco smoke exposure . The study found that cigarette smokers had higher urinary MCAMA concentrations compared to non-smokers .

Indicator of Environmental and Demographic Factors

The concentration of MCAMA in urine can be used to explore associations with select demographic and environmental factors . For example, the study found that MCAMA was positively associated with serum cotinine, a biomarker for exposure to tobacco smoke .

Research Tool in Alzheimer’s Disease Treatment

“N-acetyl-N-methylcarbamoyl chloride” is used in the synthesis of quinoline-O-carbamate derivatives, which are evaluated as multifunctional agents for the treatment of Alzheimer’s disease . These compounds are designed to inhibit acetylcholinesterase, decrease the production of pro-inflammatory cytokines, and protect against neurotoxicity .

Component in Drug Stability Studies

In drug development, “N-acetyl-N-methylcarbamoyl chloride” is used in the synthesis of compounds that are evaluated for their stability in artificial gastrointestinal fluids, liver microsomes, and plasma . This helps to predict the drug’s behavior in the human body .

Role in Neuroprotection

Compounds synthesized using “N-acetyl-N-methylcarbamoyl chloride” have shown significant neuroprotective effects on cell injury induced by amyloid-beta, a protein that forms plaques in the brains of Alzheimer’s disease patients .

properties

IUPAC Name |

N-acetyl-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLLMVSEBKZODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

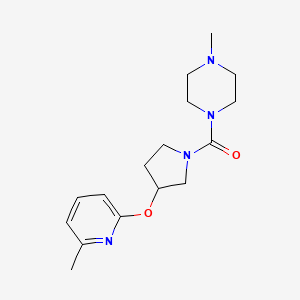

CC(=O)N(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N-methylcarbamoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine](/img/structure/B2818646.png)

![1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2818648.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)

![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)

![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)